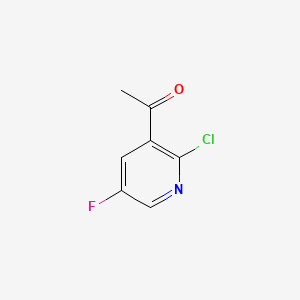
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chloro-5-fluoropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H5ClFNO . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-5-fluoropyridin-3-yl)ethanone” consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a fluorine atom at the 5th position. An ethanone group is attached to the 3rd position of the pyridine ring .Chemical Reactions Analysis
Specific chemical reactions involving “1-(2-Chloro-5-fluoropyridin-3-yl)ethanone” are not provided in the search results. As a research chemical, it may be used as a building block in the synthesis of other compounds .Physical And Chemical Properties Analysis
“1-(2-Chloro-5-fluoropyridin-3-yl)ethanone” is a solid under normal conditions . It has a molecular weight of 173.57 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Chemistry and Synthesis
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone serves as a pivotal intermediate in organic synthesis, particularly in the field of heterocyclic chemistry. Its applications extend to the synthesis of complex molecules due to its reactive halogen atoms which are amenable to further functionalization. For instance, its use in metallation reactions, such as lithiation, allows for the selective introduction of various substituents at specific positions of the pyridine ring. This has been exemplified in the synthesis of fluoropyridine derivatives through chemoselective lithiation, demonstrating the compound's utility in the regioselective modification of pyridines (Marsais & Quéguiner, 1983).
Pharmaceutical Development
In pharmaceutical research, 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is explored for its potential in developing novel therapeutic agents. Its incorporation into complex molecular frameworks has been studied for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles. Specifically, the compound has found relevance in the synthesis of fluorinated pyrimidines, which are crucial in cancer chemotherapy. These derivatives exhibit significant antitumor activity, and their development highlights the role of fluorinated intermediates in enhancing the efficacy of chemotherapeutic agents (Gmeiner, 2020).
Material Science
The applications of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone extend beyond pharmaceuticals into material science. Its utility in developing fluorinated materials, especially polymers, has been recognized. Fluorinated polymers exhibit exceptional chemical resistance, thermal stability, and unique dielectric properties, making them suitable for various industrial applications. Research into the synthesis and characterization of such materials underlines the importance of fluorinated intermediates in creating advanced materials with desirable properties (Puts, Crouse, & Améduri, 2019).
Environmental Science
Moreover, the study of fluorinated compounds, including intermediates like 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone, contributes to understanding the environmental impact of persistent organic pollutants (POPs). Research in this domain focuses on the detection, fate, and toxicological effects of fluorinated substances, aiming to mitigate their environmental footprint. This involves developing analytical methods for the accurate quantification of fluorinated pollutants and assessing their behavior and degradation in environmental matrices (Munoz, Liu, Duy, & Sauvé, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloro-5-fluoropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQNBZAKKNJYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673596 |
Source


|
| Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone | |
CAS RN |
1203499-12-0 |
Source


|
| Record name | 1-(2-Chloro-5-fluoro-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolo[4,5-e][1,3]dioxepin,2-ethoxytetrahydro-6-methylene-(9CI)](/img/no-structure.png)
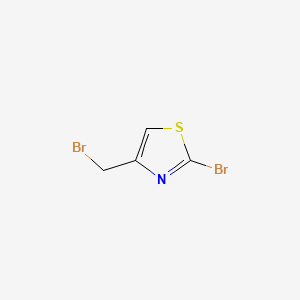


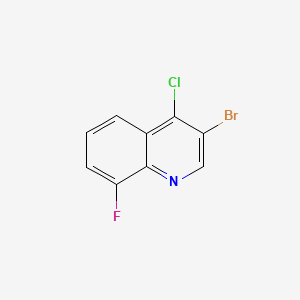
![6-Methoxy-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B598440.png)
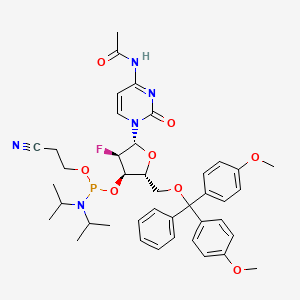
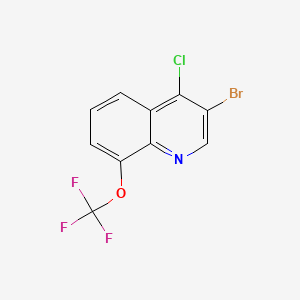
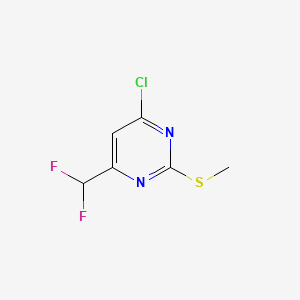

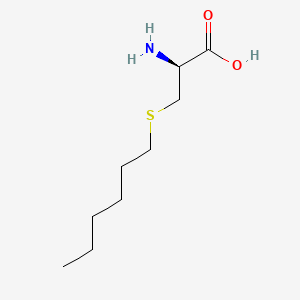
![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)
